molecular formula C14H19ClN2O4 B571940 (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride CAS No. 1217471-97-0

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Cat. No.: B571940
CAS No.: 1217471-97-0
M. Wt: 314.766
InChI Key: KBTDRWBNFLCGPG-YDALLXLXSA-N
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Description

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H19ClN2O4 and its molecular weight is 314.766. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Properties and Metabolism

Arylpiperazine derivatives, which share structural similarities with "(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride," undergo extensive pre-systemic and systemic metabolism. These compounds are metabolized through CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. The metabolites distribute extensively in tissues, including the brain, and are biotransformed primarily by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates. This extensive metabolism plays a crucial role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

Therapeutic Potentials

  • Antipsychotic and Mood Disorders : Piperazine derivatives, including those structurally related to "this compound," have been explored for their efficacy in treating psychotic and mood disorders. Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the therapeutic applications of piperazine derivatives in providing effective treatment for schizophrenia and acute bipolar depression with a relatively low risk of inducing weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018).

  • Anti-mycobacterial Activity : Piperazine as a core structure has shown significant potential in the development of anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine in medicinal chemistry for addressing global health challenges like tuberculosis (Girase et al., 2020).

Pharmacological Insights

  • DNA Binding and Radioprotectors : Derivatives of N-methyl piperazine, including Hoechst 33258 and its analogs, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been used as fluorescent DNA stains and have potential applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDRWBNFLCGPG-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662616
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217471-97-0
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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